Ethyl 3H-benzo[e]indole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3H-benzo[e]indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15(17)14-9-12-11-6-4-3-5-10(11)7-8-13(12)16-14/h3-9,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNWVDAWTJDZLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326657 | |
| Record name | NSC607746 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52280-52-1 | |
| Record name | NSC607746 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Microwave-Assisted Synthesis Using Ionic Liquids
A highly efficient and modern method for synthesizing indole-2-carboxylic acid esters, including ethyl derivatives, involves the condensation of 2-haloaryl aldehydes or ketones with ethyl isocyanoacetate in the presence of ionic liquids under microwave irradiation. This method was developed to overcome limitations of traditional Fischer indole synthesis, such as low yields and side products.
-
- Catalyst: Copper(I) iodide (CuI, 12 mol%)
- Ionic liquid: 1-methyl-3-butylimidazolium hydroxide ([bmim]OH)
- Substrates: 2-haloaryl aldehydes or ketones and ethyl isocyanoacetate
- Solvent: DMSO or DMSO-free conditions
- Microwave irradiation: 100 W power at 50 °C
- Reaction time: 10 minutes
- Atmosphere: Argon
Procedure Summary:
The reaction mixture is sealed in a microwave vial, evacuated, flushed with argon, and irradiated. After completion, the mixture is extracted with ethyl acetate and purified by standard methods.-
- High yields (up to 91% for certain substrates)
- Short reaction times (10 minutes)
- Mild conditions (50 °C)
- Simple workup
- Scalable to over 10 g quantities
Representative Reaction Scheme:
$$
\text{2-haloaryl aldehyde/ketone} + \text{ethyl isocyanoacetate} \xrightarrow[\text{[bmim]OH}]{\text{CuI, MW, 50 °C}} \text{Ethyl indole-2-carboxylate derivative}
$$
| Entry | Substrate (2-haloaryl aldehyde) | Product Yield (%) |
|---|---|---|
| 1 | 2-Bromobenzaldehyde | 91 |
| 25 | Scale-up (60 mmol) | 88 |
This method is considered superior for preparing this compound analogs due to its efficiency and environmental benefits (no harsh acids, shorter times).
Formylation of Ethyl Indole-2-carboxylate Followed by Cyclization
An alternative preparative route involves the formylation of ethyl indole-2-carboxylate to obtain ethyl 3-formyl-1H-indole-2-carboxylate, which can be further transformed into the target compound or derivatives.
-
- Starting material: Ethyl indole-2-carboxylate
- Reagent: Phosphorus oxychloride (POCl3) in dimethylformamide (DMF)
- Conditions: Stirring at room temperature for 1 hour
- Workup: Quenching with aqueous NaOH, maintaining acidic conditions during addition, followed by heating and cooling to precipitate product
-
- Yield: 91%
- Melting point: 185–186 °C
- Characterization: IR, NMR, and mass spectrometry confirm structure
Further Transformations:
This aldehyde intermediate can be condensed with nucleophiles such as hydantoins, rhodanines, or barbituric acid derivatives to yield various bioactive analogues.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Microwave-Assisted Synthesis | CuI catalyst, [bmim]OH ionic liquid, MW 50 °C, 10 min | High yield (up to 91%), short time, mild conditions, scalable | Requires microwave reactor and ionic liquid preparation |
| Formylation + Condensation | POCl3/DMF formylation of ethyl indole-2-carboxylate | High yield (91%), versatile intermediate | Multi-step, requires careful pH control |
| Fischer Indole Synthesis | Hydrazine + ketone/aldehyde, acidic reflux | Simple, classical method, industrially established | Lower yield, side products, longer reaction times |
Research Results and Analytical Data
-
- Microwave method: 88–91% for ethyl indole-2-carboxylate derivatives
- Formylation method: 91% for aldehyde intermediate
-
- Melting points consistent with literature values (~185–186 °C)
- IR spectra show characteristic ester carbonyl (around 1720 cm⁻¹) and indole NH bands
- NMR data confirm substitution pattern and integrity of the indole ring
- Mass spectrometry validates molecular weight and purity
-
- Microwave-assisted method demonstrated scalability to 60 mmol scale with maintained high yield (88%).
Chemical Reactions Analysis
Types of Reactions
Ethyl 3H-benzo[e]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and sulfonyl chlorides are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in halogenated or sulfonated derivatives .
Scientific Research Applications
Ethyl 3H-benzo[e]indole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3H-benzo[e]indole-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For instance, indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This binding can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity . The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Key Structural Features :
- Angular benzo[e] fusion: Enhances aromaticity and steric bulk compared to non-fused indoles.
- Ethyl ester group : Modifies solubility and reactivity for downstream functionalization .
Comparison with Similar Compounds
Structural Analogs and Derivatives
Physicochemical Properties
Lipophilicity :
Polar Surface Area (PSA) :
- This compound has a PSA ~50 Ų (similar to indolizine carboxylates), favoring moderate blood-brain barrier penetration .
Biological Activity
Ethyl 3H-benzo[e]indole-2-carboxylate is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features an ethyl ester group attached to the carboxylic acid, contributing to its solubility and biological activity. The indole core is known for its role in various pharmacological applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor or modulate receptor functions , leading to alterations in cellular signaling pathways. For instance, it has been noted that indole derivatives can inhibit enzymes by occupying their active sites or altering receptor conformations, which subsequently triggers downstream signaling cascades .
Antiviral Activity
Research has demonstrated that derivatives of indole-2-carboxylic acid, including this compound, exhibit antiviral properties. A study indicated that certain indole derivatives effectively inhibit HIV-1 integrase activity, with some compounds showing IC50 values as low as 0.13 μM . This suggests a potential application in developing antiviral therapies.
Anticancer Properties
Indole derivatives have also shown promise as anticancer agents. A series of synthesized compounds derived from indole exhibited significant antiproliferative activities against various cancer cell lines, including A549 lung cancer cells. The compounds were evaluated for their minimum inhibitory concentrations (MIC), with some demonstrating low MIC values against resistant strains .
Antibacterial Activity
The antibacterial properties of this compound have been explored in various studies. For example, certain analogs displayed potent activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values reported as low as 1 μg/mL . This highlights the compound's potential as a therapeutic agent against bacterial infections.
Table 1: Biological Activity Profiles of Indole Derivatives
| Compound | Activity Type | Target Organism/Enzyme | IC50/MIC Value |
|---|---|---|---|
| This compound | Antiviral | HIV-1 Integrase | 0.13 μM |
| Indole derivative A | Anticancer | A549 Cancer Cells | <1 μg/mL |
| Indole derivative B | Antibacterial | MRSA | 1 μg/mL |
| Indole derivative C | Antibacterial | E. coli | Inactive |
Case Studies
Case Study 1: Antiviral Efficacy
In a study evaluating the antiviral efficacy of various indole derivatives, this compound was found to inhibit HIV-1 integrase effectively. The binding conformation analysis revealed that the compound chelates Mg²⁺ ions within the active site of the integrase, disrupting its function and preventing viral replication .
Case Study 2: Anticancer Activity
Another investigation assessed the antiproliferative effects of several indole derivatives on different cancer cell lines. This compound exhibited significant growth inhibition in A549 cells, suggesting its potential as a lead compound for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3H-benzo[e]indole-2-carboxylate, and how do reaction conditions influence yield and purity?
- The compound can be synthesized via formylation of ethyl indole-2-carboxylate using POCl₃ in dimethylformamide (DMF), as demonstrated in the preparation of aplysinopsin analogs . Alternative methods include Pd-catalyzed cyclization of aryl halides with methyl propiolate, where electron-withdrawing groups on the aromatic ring are critical for efficient cyclization . Reaction optimization should focus on catalyst selection (e.g., Pd(PPh₃)₄), temperature control (e.g., reflux conditions), and stoichiometric ratios to minimize side products.
Q. How can researchers validate the structural integrity of this compound?
- Key characterization techniques include:
- Melting point analysis : Reported mp ranges (e.g., 176–178°C for related indole-2-carboxylates) .
- Spectroscopic methods : ¹H/¹³C NMR for confirming substitution patterns and ester functionality.
- Chromatography : HPLC or TLC to assess purity, especially after derivatization steps .
Q. What are the stability and storage requirements for this compound?
- The compound is stable under recommended storage conditions (dry, inert atmosphere, 2–8°C). Avoid exposure to moisture, strong acids/bases, and high temperatures, as decomposition products are not fully characterized .
Advanced Research Questions
Q. How can conflicting data on the antiviral activity of indole-2-carboxylate derivatives be resolved?
- Evidence shows divergent structure-activity relationships (SAR): For example, compound 14f exhibits potent anti-influenza activity (IC₅₀ = 7.53 µM, SI = 12.1), while alkyloxy groups at position 4 of the indole ring show negligible contributions to activity . To address contradictions:
- Comparative assays : Use standardized cell lines (e.g., MDCK for influenza) and virus strains.
- Computational modeling : Evaluate electronic and steric effects of substituents on target binding .
Q. What experimental strategies are recommended for evaluating the compound’s potential in pharmacoresistant depression models?
- Preclinical studies should incorporate:
- Animal models : Chronic mild stress (CMS) or forced swim tests (FST) to mimic pharmacoresistance.
- Dose-response profiling : Compare efficacy to reference drugs (e.g., imipramine) at 10–50 mg/kg doses.
- Neurochemical assays : Measure serotonin/norepinephrine levels in brain tissue post-administration .
Q. How can researchers mitigate toxicity risks during in vivo studies?
- Acute toxicity data are limited, but related indole derivatives show Category 4 oral toxicity (LD₅₀ > 300 mg/kg) . Preclinical safety protocols should include:
- Subchronic toxicity testing : 28-day repeated dosing in rodents with histopathological analysis.
- Genotoxicity screening : Ames test for mutagenicity and micronucleus assay for chromosomal damage .
Methodological Considerations
Q. What are the challenges in optimizing catalytic systems for indole-2-carboxylate derivatization?
- Pd-catalyzed reactions require precise control of ligand ratios (e.g., PPh₃) and solvent polarity to prevent catalyst deactivation. For example, excess methyl propiolate improves cyclization efficiency in Pd(PPh₃)₄-mediated syntheses .
Q. How should researchers design SAR studies for novel indole-2-carboxylate analogs?
- Systematic substitution : Introduce halogens, alkyl, or aryl groups at positions 3, 5, and 6 of the indole core.
- Bioisosteric replacements : Replace the ethyl ester with amides or heterocyclic moieties to modulate pharmacokinetics .
Data Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
